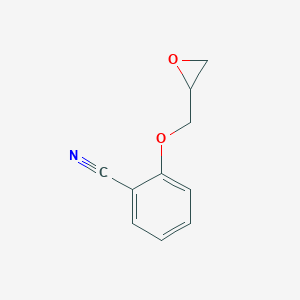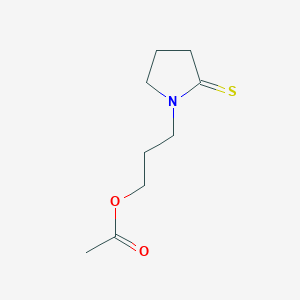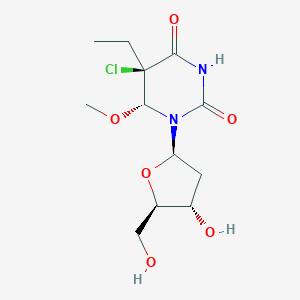
L-733,061 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-733,061 hydrochloride is a potent NK1 antagonist . It produces anxiolytic-like effects in the gerbil elevated plus-maze and exhibits antitumor activity in vitro .
Synthesis Analysis
The synthesis of L-733,061 involves a nitro-Mannich reaction . In 2011, Kumaraswamy and Pitchaiah developed a synthetic strategy to prepare L-733,061, a chiral piperidine with potent neurokinin-1 (NK-1) receptor activity .Molecular Structure Analysis
The molecular structure of L-733,061 hydrochloride is represented by the empirical formula C20H19F6NO · HCl . It has a molecular weight of 439.82 .Chemical Reactions Analysis
L-733,061 hydrochloride is a non-peptide NK1 tachykinin receptor antagonist . It inhibits neurogenic plasma extravasation at doses that do not cause adverse cardiovascular effects in rodents .Physical And Chemical Properties Analysis
L-733,061 hydrochloride is a solid, white compound . It is soluble in DMSO (>10 mg/mL) but insoluble in water .Wissenschaftliche Forschungsanwendungen
NK1 Antagonist
“L-733,061 hydrochloride” is a potent NK1 antagonist . The Ki values are 0.08, 0.2, and 93.13 nM for gerbil, human, and rat receptors, respectively . This suggests that it can be used in research related to neurokinin 1 (NK1) receptors, which are known to play a role in pain perception, depression, anxiety, and emesis.
Anxiolytic Effects
This compound produces anxiolytic-like effects in the gerbil elevated plus-maze . This indicates its potential use in research related to anxiety disorders and the development of new anxiolytic drugs.
Antitumor Activity
“L-733,061 hydrochloride” exhibits antitumor activity in vitro . This suggests that it could be used in cancer research, particularly in studying the mechanisms of tumor growth and the development of new anticancer drugs.
HER2 Activity Reduction
The compound also decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors . This indicates its potential use in research related to HER2+ and EGFR+ breast cancers.
Brain Penetration
“L-733,061 hydrochloride” is orally bioavailable and brain penetrant . This suggests that it could be used in neuroscience research, particularly in studies related to brain disorders and the development of new drugs that can cross the blood-brain barrier.
Apoptosis Induction
Micromolar concentrations of “L-733,061 hydrochloride” inhibit the growth of human gastric and colon adenocarcinomas in a dose-dependent manner, eventually leading to apoptosis in both cell lines . This suggests its potential use in research related to gastric and colon cancers, and the study of apoptosis mechanisms.
Safety and Hazards
The safety data sheet for hydrochloric acid, a component of L-733,061 hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
L-733,061 hydrochloride is a potent antagonist of the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide substance P . This receptor plays a crucial role in pain perception, depression, and inflammation .
Mode of Action
As an antagonist, L-733,061 hydrochloride binds to the NK1 receptor and blocks its activation by substance P . This prevents the downstream signaling cascades that would normally be triggered by the binding of substance P to the NK1 receptor .
Biochemical Pathways
The blockade of the NK1 receptor by L-733,061 hydrochloride disrupts several biochemical pathways. For instance, it inhibits the release of intracellular calcium ions, which are crucial for various cellular processes such as neurotransmission and muscle contraction . It also interferes with the activation of protein kinase C, a key player in cell proliferation and survival .
Result of Action
The antagonistic action of L-733,061 hydrochloride on the NK1 receptor has several effects. It produces anxiolytic-like effects, reducing anxiety in animal models . It also exhibits antitumor activity in vitro, inhibiting the growth of human gastric and colon adenocarcinomas . Furthermore, it decreases HER2 activity and tumor growth in mice bearing HER2+ or EGFR+ breast tumors .
Eigenschaften
IUPAC Name |
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUTIUITGHIEO-JAXOOIEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468719 |
Source


|
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-733,061 hydrochloride | |
CAS RN |
148687-76-7 |
Source


|
| Record name | L-733,061 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)


![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)



